(1S,2S,3aR)-2-(4-methoxyphenyl)-1-[(4-methoxyphenyl)carbonyl]-1,2-dihydropyrrolo[1,2-a]quinoline-3,3(3aH)-dicarbonitrile
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Overview
Description
1-(4-METHOXYBENZOYL)-2-(4-METHOXYPHENYL)-1H,2H,3H,3AH-PYRROLO[1,2-A]QUINOLINE-3,3-DICARBONITRILE is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
The synthesis of 1-(4-METHOXYBENZOYL)-2-(4-METHOXYPHENYL)-1H,2H,3H,3AH-PYRROLO[1,2-A]QUINOLINE-3,3-DICARBONITRILE involves multiple steps, including the formation of the pyrroloquinoline core and the introduction of the methoxybenzoyl and methoxyphenyl groups. The reaction conditions typically involve the use of specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve scaling up these synthetic routes while maintaining stringent quality control measures.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the methoxybenzoyl and methoxyphenyl groups, using reagents like halogens or nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(4-METHOXYBENZOYL)-2-(4-METHOXYPHENYL)-1H,2H,3H,3AH-PYRROLO[1,2-A]QUINOLINE-3,3-DICARBONITRILE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
1-(4-METHOXYBENZOYL)-2-(4-METHOXYPHENYL)-1H,2H,3H,3AH-PYRROLO[1,2-A]QUINOLINE-3,3-DICARBONITRILE can be compared with similar compounds such as:
- 1-(4-METHOXYBENZOYL)-4-(4-(METHYLTHIO)PHENYL)SEMICARBAZIDE
- 4-(4-METHOXYPHENYL)-4-OXO-3-PHENYLBUTANOIC ACID These compounds share some structural similarities but differ in their functional groups and overall properties, making each unique in its applications and effects.
Properties
Molecular Formula |
C29H23N3O3 |
---|---|
Molecular Weight |
461.5 g/mol |
IUPAC Name |
(1S,2S,3aR)-1-(4-methoxybenzoyl)-2-(4-methoxyphenyl)-2,3a-dihydro-1H-pyrrolo[1,2-a]quinoline-3,3-dicarbonitrile |
InChI |
InChI=1S/C29H23N3O3/c1-34-22-12-7-20(8-13-22)26-27(28(33)21-9-14-23(35-2)15-10-21)32-24-6-4-3-5-19(24)11-16-25(32)29(26,17-30)18-31/h3-16,25-27H,1-2H3/t25-,26-,27+/m1/s1 |
InChI Key |
SGTCURCKMFXAGO-PFBJBMPXSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)[C@@H]2[C@H](N3[C@@H](C2(C#N)C#N)C=CC4=CC=CC=C43)C(=O)C5=CC=C(C=C5)OC |
Canonical SMILES |
COC1=CC=C(C=C1)C2C(N3C(C2(C#N)C#N)C=CC4=CC=CC=C43)C(=O)C5=CC=C(C=C5)OC |
Origin of Product |
United States |
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